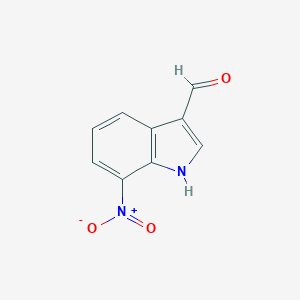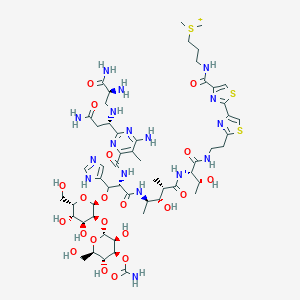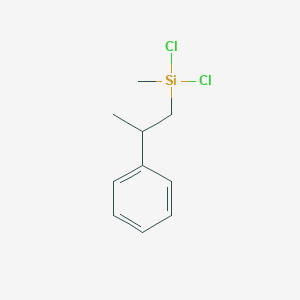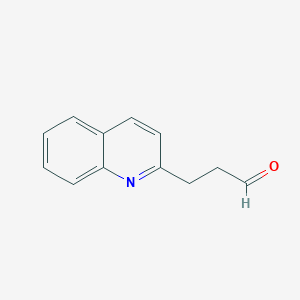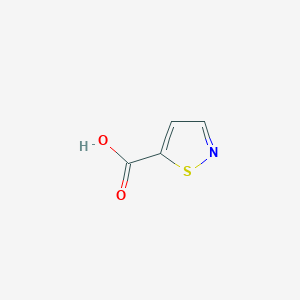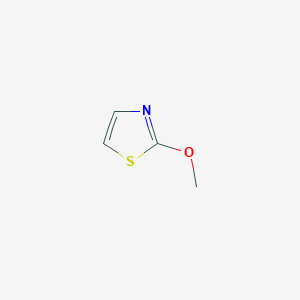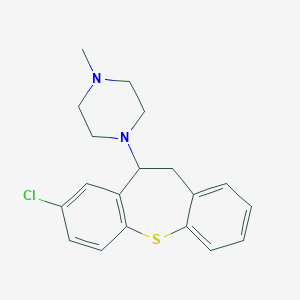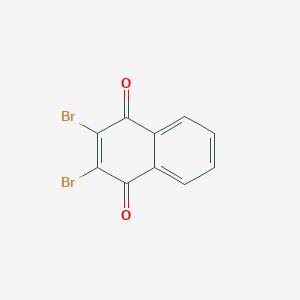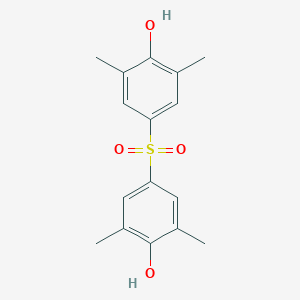
Phenol, 4,4'-sulfonylbis[2,6-dimethyl-
Vue d'ensemble
Description
Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] is a chemical compound with the molecular formula C16H18O4S . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] consists of two phenol groups connected by a sulfonyl group . The exact mass of the molecule is 330.092590 Da .Physical and Chemical Properties Analysis
Phenol, 4,4’-sulfonylbis[2,6-dimethyl-] has a molecular weight of 306.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 83 Ų .Applications De Recherche Scientifique
Natural Sources and Bioactivities
Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been identified in a wide range of organisms, showcasing potent bioactivities against various testing organisms. These compounds often serve as major components of volatile or essential oils, exhibiting significant toxicity, which suggests their potential as bioactive substances in medical and environmental applications. The endocidal regulation appears to be a primary function in the producing organisms, indicating their natural role in ecological systems (Zhao et al., 2020).
Chemical and Medicinal Aspects of Sulfonamides
Sulfonamides, encompassing a variety of structural analogs to "Phenol, 4,4'-sulfonylbis[2,6-dimethyl-]", have demonstrated a wide array of biological properties including antibacterial, antifungal, antioxidant, and antitumor properties. The medicinal chemistry of sulfonamides explores their discovery, structure-activity relationships, and their significant role in the development of bioactive substances. This highlights the importance of sulfonamide subunits in planning and synthesis for future therapeutic applications (Azevedo-Barbosa et al., 2020).
Polyphenols and Health Benefits
Polyphenols, including derivatives of phenolic compounds, have been extensively studied for their health benefits. These compounds, found in fruits and vegetables, exhibit a wide range of activities against chronic diseases like obesity, diabetes, and cancer. The review of literature underscores the molecular modes of action of polyphenols against human diseases, emphasizing their significance in dietary choices for promoting health and wellness (Rasouli et al., 2017).
Environmental and Polymer Applications
Natural antioxidants, including phenolic compounds, have been explored as stabilizers for polymers. The application of these natural substances is seen as an emerging field with the potential to replace conventional synthetic antioxidants due to their environmental and health advantages. Although challenges such as discoloration and solubility exist, natural phenols and their derivatives, such as flavonoids and lignin, show promise in enhancing the stability of polymers while mitigating environmental impact (Kirschweng et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-hydroxy-3,5-dimethylphenyl) Sulfone . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.
Propriétés
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)sulfonyl-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-9-5-13(6-10(2)15(9)17)21(19,20)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCTVKDVODFXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065399 | |
| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13288-70-5 | |
| Record name | 4,4′-Sulfonylbis[2,6-dimethylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13288-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-sulfonylbis(2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013288705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-sulfonylbis[2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Phenol, 4,4'-sulfonylbis[2,6-dimethyl- in polymer chemistry?
A1: Phenol, 4,4'-sulfonylbis[2,6-dimethyl- serves as a crucial building block for synthesizing aromatic polyamides and polyimides [, ]. These polymers are known for their exceptional thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for various high-performance applications.
Q2: How does the presence of methyl groups in Phenol, 4,4'-sulfonylbis[2,6-dimethyl- affect the properties of the resulting polymers?
A2: Research indicates that incorporating methyl groups into the polymer backbone, derived from Phenol, 4,4'-sulfonylbis[2,6-dimethyl-, influences the final polymer properties [, ]. Specifically, the methyl-substituted polymers tend to exhibit higher glass transition temperatures (Tg) compared to their unsubstituted counterparts. This difference arises from the steric hindrance caused by the methyl groups, restricting the polymer chains' mobility and requiring higher temperatures for transitions to occur.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


